![molecular formula C18H22N2O4S2 B2919432 4-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 946226-39-7](/img/structure/B2919432.png)
4-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, also known as EMD-1214063, is a small molecule drug compound that has been studied for its potential therapeutic applications. It belongs to the class of quinoline sulfonamides and has been shown to have promising effects in certain disease models. In
Scientific Research Applications
Synthesis and Anticancer Activity
Compounds bearing the sulfonamide fragment, including derivatives of quinoline and benzenesulfonamide, have been synthesized and evaluated for their anticancer properties. The in vitro studies have demonstrated significant anti-cancer activity against various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. These compounds induced mRNA expression of pro-apoptotic genes and activated apoptotic pathways, potentially mediated by the activation of p38/ERK phosphorylation, indicating their pro-apoptotic effects in cancer cells (Cumaoğlu et al., 2015).
Antimicrobial Evaluation
Sulfonamide derivatives have also been synthesized for their antimicrobial properties. Compounds incorporating the quinoline and sulfonamide moieties demonstrated high activity against Gram-positive bacteria, showcasing the potential of these compounds as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Carbonic Anhydrase Inhibition
Novel series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have been evaluated as inhibitors of the cytosolic human carbonic anhydrases (hCA I and II). These studies revealed that these compounds can inhibit both hCA I and II to varying degrees, with certain derivatives showing significant inhibitory activity. This suggests a potential application in conditions where carbonic anhydrase inhibition is beneficial (Al-Sanea et al., 2019).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the tetrahydroquinoline nucleus in this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
4-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-14-6-10-17(11-7-14)26(23,24)19-16-9-8-15-5-4-12-20(18(15)13-16)25(2,21)22/h6-11,13,19H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSJDYNPIISIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
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